

An In-Depth Technical Guide to 2,4,6-Trichloro-5-methoxypyrimidine

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Compound of Interest

Compound Name:	2,4,6-Trichloro-5-methoxypyrimidine
Cat. No.:	B1320953

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichloro-5-methoxypyrimidine is a halogenated and methoxy-substituted pyrimidine derivative. While specific, in-depth research on this particular compound is limited in publicly available literature, its structural motifs are common in medicinal chemistry, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the available information on **2,4,6-trichloro-5-methoxypyrimidine**, including its synthesis, chemical properties, and potential applications, drawing upon data from related compounds to infer its characteristics.

Chemical Properties and Data

Quantitative data for **2,4,6-trichloro-5-methoxypyrimidine** is not widely reported in peer-reviewed literature. However, based on its structure and data from analogous compounds, the following properties can be anticipated.

Property	Data	Source
Molecular Formula	$C_5H_3Cl_3N_2O$	Inferred
Molecular Weight	229.45 g/mol	Calculated
CAS Number	56739-51-6	[1]
Appearance	Likely a solid at room temperature	Inferred
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Likely soluble in common organic solvents	Inferred

Spectroscopic Data:

While specific spectra for **2,4,6-trichloro-5-methoxypyrimidine** are not readily available, the expected spectral characteristics can be inferred from related compounds such as 2,4,6-trichloropyrimidine.

- 1H NMR: A single peak corresponding to the methoxy group protons would be expected, likely in the range of 3.5-4.5 ppm.
- ^{13}C NMR: Resonances for the pyrimidine ring carbons and the methoxy carbon would be observed. The carbon atoms attached to chlorine would show characteristic shifts.
- IR Spectroscopy: Characteristic peaks for C-Cl, C-N, C=N, and C-O stretching vibrations would be present. The infrared spectrum of the related 2,4,6-trichloropyrimidine shows bands at 1407, 1433, 1533, and 1560 cm^{-1} which are attributed to ring stretching modes.[\[2\]](#)
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the three chlorine atoms.

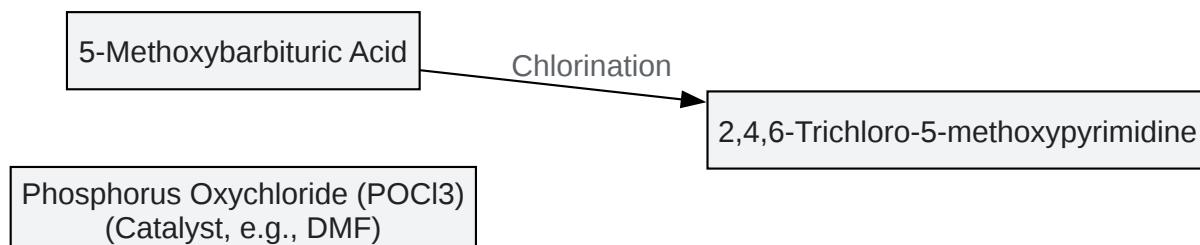
Synthesis of 2,4,6-Trichloro-5-methoxypyrimidine

A Chinese patent (CN110294715A) describes a method for the synthesis of **2,4,6-trichloro-5-methoxypyrimidine**. While a full English translation is not available, the general approach can be understood from related syntheses of chlorinated pyrimidines. The most plausible synthetic route involves the chlorination of a 5-methoxy-substituted pyrimidine precursor, such as 5-methoxybarbituric acid, using a chlorinating agent like phosphorus oxychloride (POCl_3).

General Experimental Protocol (Inferred):

The following is a generalized experimental protocol based on the synthesis of similar compounds, such as 2,4-dichloro-5-methoxypyrimidine.

Reaction:



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Figure 1: Proposed synthesis of **2,4,6-trichloro-5-methoxypyrimidine**.

Procedure:

- **Reaction Setup:** In a reaction vessel equipped with a reflux condenser and a stirrer, the starting material, 5-methoxybarbituric acid, is suspended in an excess of phosphorus oxychloride (POCl_3). A catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
- **Reaction Conditions:** The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Work-up: Upon completion of the reaction, the excess POCl_3 is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice or into cold water.
- Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and the solvent is evaporated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure **2,4,6-trichloro-5-methoxypyrimidine**.

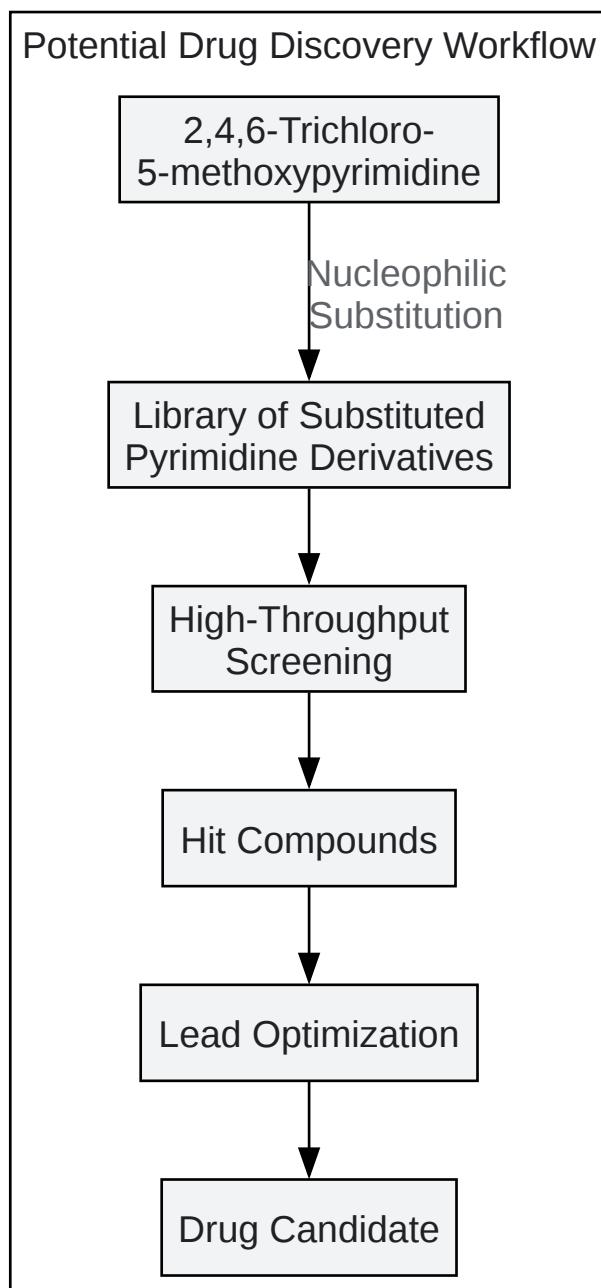
Reactivity and Potential Applications in Drug Development

The three chlorine atoms on the pyrimidine ring of **2,4,6-trichloro-5-methoxypyrimidine** are expected to be susceptible to nucleophilic substitution reactions. This reactivity makes it a versatile building block for the synthesis of a wide range of substituted pyrimidine derivatives.

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of various substituents at the 2, 4, and 6 positions of the pyrimidine ring allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.

Potential Signaling Pathway Involvement:

While no specific biological activity has been reported for **2,4,6-trichloro-5-methoxypyrimidine**, its derivatives could potentially interact with various signaling pathways implicated in disease. For instance, substituted pyrimidines are known to act as inhibitors of kinases, which are key regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.



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Figure 2: A potential workflow for the use of **2,4,6-trichloro-5-methoxypyrimidine** in drug discovery.

Conclusion

2,4,6-Trichloro-5-methoxypyrimidine represents a potentially valuable, yet under-explored, chemical entity for the synthesis of novel, biologically active compounds. Its synthesis is achievable through established chlorination methodologies, and its reactive nature allows for diverse chemical modifications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to unlock its full potential in the field of drug discovery and development. The information provided in this guide, though partly inferred from related structures, offers a solid foundation for researchers and scientists to begin their investigation into this promising molecule.

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References

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